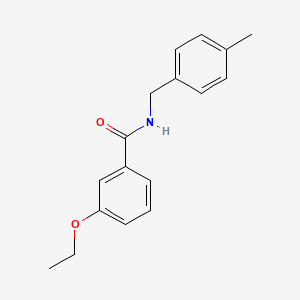
Fatty acids, palm kernel-oil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palm kernel oil is an edible plant oil derived from the kernel of the oil palm tree Elaeis guineensis . It is related to two other edible oils: palm oil, extracted from the fruit pulp of the oil palm, and coconut oil, extracted from the kernel of the coconut . Palm kernel oil, palm oil, and coconut oil are three of the few highly saturated vegetable fats . Palm kernel oil, which is semi-solid at room temperature, is more saturated than palm oil and comparable to coconut oil .
Synthesis Analysis
Kernel (endosperm) oil is synthesized in the nut from 13-16 weeks after flowering (WAF) followed by deposition of mesocarp oil from 16-20 WAF . The oil palm fruit produces two oils . This paper reports some experiments on synthesis of kernel oil, a major source of medium chain fatty acids .Molecular Structure Analysis
The regiospecific distribution of the fatty acids in the glycerol structure was investigated by the 13 C NMR technique . The fatty acid randomization was confirmed by the variation of the saturated fatty acid concentrations in the sn-2 position as well as by the variation in the triacylglycerol compositions .Chemical Reactions Analysis
Interesterification is the most commonly used process to adapt the triacylglycerol compositions in oils and mixtures of vegetable oils to be used in a specific product . This reaction consists of three stages: activation of the catalyst, a strong nucleophile that attacks the carbonyl carbon of a fatty acid-glycerol ester bond and forms a tetrahedral intermediate (initiation), with subsequent formation of a fatty acid methyl ester and the glyceroxide carbanion, which is responsible for subsequent nucleophilic attacks on carbonyl carbons (propagation) .Physical And Chemical Properties Analysis
Physicochemical analyses were carried out on palm kernel oil (Adin) and the following results were obtained: Saponification value; 280.5±56.1 mgKOH/g, acid value; 2.7±0.3 mg KOH/g, Free Fatty Acid (FFA); 1.35±0.15 KOH/g, ester value; 277.8±56.4 mgKOH/g, peroxide value; 14.3±0.8 mEq/kg; iodine value; 15.86±4.02 mgKOH/g, Specific Gravity (S.G) value; 0.904, refractive index; 1.412 and inorganic materials; 1.05% .Mécanisme D'action
Orientations Futures
The conveyor system in the mill could be the prime area to focus on in terms of FFA reduction, along with minimizing bruising events . In addition, loose fruits (LF) with high FFA content should be processed separately from FFB, and high-FFA CPO derived from LF should not be mixed with standard CPO . The global market for Palm Kernel Oil and Coconut Oil Based Natural Fatty Acids estimated at US$13.7 Billion in the year 2022, is projected to reach a revised size of US$8.9 Billion by 2030, growing at a CAGR of -5.2% over the analysis period 2022-2030 .
Propriétés
Numéro CAS |
101403-98-9 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-methyl-3-(propionylamino)phenyl]-3-phenylpropanamide](/img/structure/B1179604.png)


![3-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B1179615.png)